molecular formula C10H22N2O2 B1591294 Tert-butyl 2-(isopropylamino)ethylcarbamate CAS No. 320580-88-9

Tert-butyl 2-(isopropylamino)ethylcarbamate

Cat. No. B1591294
M. Wt: 202.29 g/mol
InChI Key: KQKFEZDHBCMHMF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(isopropylamino)ethylcarbamate is an organic compound with the molecular formula C10H22N2O2 . It has a molecular weight of 202.3 . The compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(isopropylamino)ethylcarbamate is 1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) . This indicates the presence of isopropylamino and ethylcarbamate functional groups attached to a tert-butyl group.


Physical And Chemical Properties Analysis

Tert-butyl 2-(isopropylamino)ethylcarbamate is a solid at room temperature .

Scientific Research Applications

Synthesis of Ethers

Research demonstrates the innovative synthesis of ethers such as methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and isopropyl tert-butyl ether (IPTBE) using non-acid ionic liquids as catalysts and dehydrators. This method achieves high conversion and selectivity under mild conditions, showcasing a novel approach to ether synthesis that could be applied to tert-butyl 2-(isopropylamino)ethylcarbamate derivatives for the development of new chemical entities or materials (Shi et al., 2003).

Material Science and Electronics

The compound's derivatives have been explored in the context of single-component conductors, where bulky substituents like tert-butyl are utilized to control the solid-state structures and charge mobility of organic semiconductors. This research provides insights into the potential electronic applications of tert-butyl 2-(isopropylamino)ethylcarbamate derivatives in creating materials with novel electrical properties (Filatre-Furcate et al., 2016).

Environmental Studies

The solubility of fuel oxygenates, including MTBE and its alternatives, in aqueous media has been studied, providing essential thermodynamic information for assessing the fate and transport of these pollutants. This research is relevant to understanding the environmental behavior of compounds structurally related to tert-butyl 2-(isopropylamino)ethylcarbamate, particularly in their potential role as fuel additives or in environmental remediation efforts (Gonzalez-Olmos & Iglesias, 2008).

Chemical Synthesis

A study on the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate illustrates the compound's significance as an intermediate in producing biologically active compounds. This underscores the potential of tert-butyl 2-(isopropylamino)ethylcarbamate derivatives in pharmaceutical and synthetic organic chemistry (Zhao et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFEZDHBCMHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587756
Record name tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(isopropylamino)ethylcarbamate

CAS RN

320580-88-9
Record name tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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